2-[bis(2-hydroxyethyl)amino]-5-nitro-N-phenylbenzamide
Overview
Description
2-[bis(2-hydroxyethyl)amino]-5-nitro-N-phenylbenzamide is an organic compound with a complex structure that includes both nitro and amide functional groups
Preparation Methods
The synthesis of 2-[bis(2-hydroxyethyl)amino]-5-nitro-N-phenylbenzamide typically involves multiple steps. One common method starts with the reaction of p-fluorobenzaldehyde or p-chlorobenzaldehyde with diethanolamine under catalytic conditions to form an intermediate compound. This intermediate is then subjected to further reactions, including nitration and amidation, to yield the final product . Industrial production methods often involve optimizing these steps to ensure high yield and purity while maintaining safety and environmental standards.
Chemical Reactions Analysis
2-[bis(2-hydroxyethyl)amino]-5-nitro-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring allows for electrophilic substitution reactions, where substituents can be introduced at specific positions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[bis(2-hydroxyethyl)amino]-5-nitro-N-phenylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[bis(2-hydroxyethyl)amino]-5-nitro-N-phenylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-[bis(2-hydroxyethyl)amino]-5-nitro-N-phenylbenzamide can be compared with similar compounds such as triethanolamine and bis(2-ethylhexyl)amine. While these compounds share some structural similarities, this compound is unique due to its specific functional groups and the resulting chemical properties . This uniqueness makes it particularly valuable in certain applications where other compounds may not be as effective.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.
Properties
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]-5-nitro-N-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c21-10-8-19(9-11-22)16-7-6-14(20(24)25)12-15(16)17(23)18-13-4-2-1-3-5-13/h1-7,12,21-22H,8-11H2,(H,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDVNEDZEMKEHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N(CCO)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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